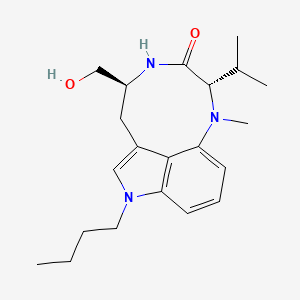![molecular formula C14H7Cl3N2O2 B14336948 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 106218-68-2](/img/structure/B14336948.png)
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyridine and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with trichloromethyl isocyanate to form an intermediate, which is then cyclized with phthalic anhydride under reflux conditions to yield the final product . The reaction conditions often require the use of solvents like methanol or dimethylformamide (DMF) and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic and anticancer activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also contain a pyridine ring and have shown promising anticancer properties.
Uniqueness
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the trichloromethyl group and isoindole structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
106218-68-2 |
|---|---|
分子式 |
C14H7Cl3N2O2 |
分子量 |
341.6 g/mol |
IUPAC名 |
2-[4-(trichloromethyl)pyridin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-14(16,17)8-5-6-18-11(7-8)19-12(20)9-3-1-2-4-10(9)13(19)21/h1-7H |
InChIキー |
OTBXSHMBMCKWDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
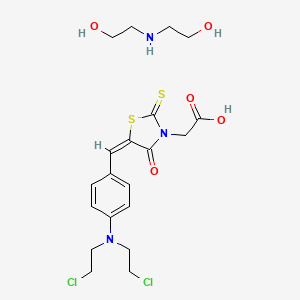
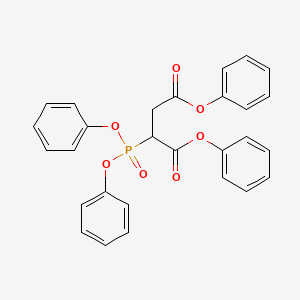
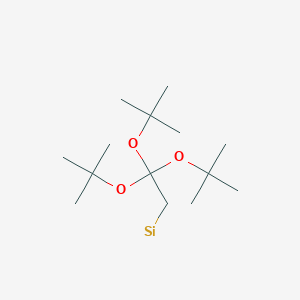
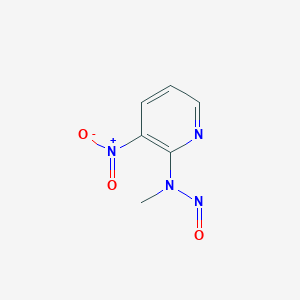
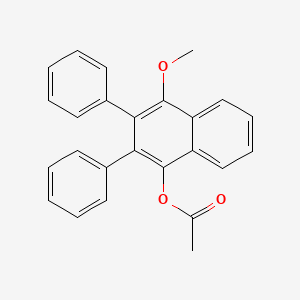
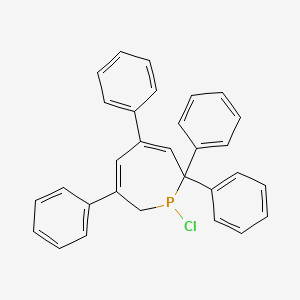
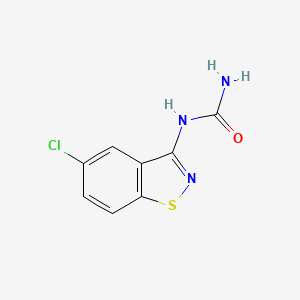
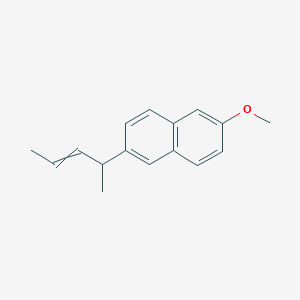
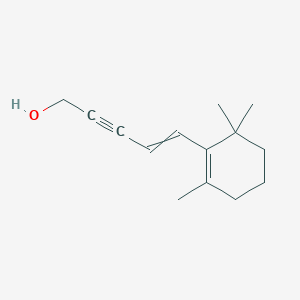
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
